![molecular formula C9H17NO2 B1470154 1-[(Morfolin-4-il)metil]ciclobutan-1-ol CAS No. 1394722-26-9](/img/structure/B1470154.png)
1-[(Morfolin-4-il)metil]ciclobutan-1-ol
Descripción general
Descripción
1-[(Morpholin-4-yl)methyl]cyclobutan-1-ol is a chemical compound with the molecular formula C9H17NO2. It is characterized by a cyclobutane ring substituted with a morpholinylmethyl group and a hydroxyl group.
Aplicaciones Científicas De Investigación
1-[(Morpholin-4-yl)methyl]cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Morpholin-4-yl)methyl]cyclobutan-1-ol typically involves the reaction of cyclobutanone with morpholine in the presence of a reducing agent. One common method is the reductive amination of cyclobutanone with morpholine using sodium borohydride as the reducing agent. The reaction is carried out in an appropriate solvent such as methanol or ethanol under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Morpholin-4-yl)methyl]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The morpholinylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while substitution reactions can produce a wide range of functionalized cyclobutane compounds .
Mecanismo De Acción
The mechanism by which 1-[(Morpholin-4-yl)methyl]cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets. The morpholinyl group can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
1-[(Morpholin-4-yl)methyl]cyclohexan-1-ol: Contains a cyclohexane ring, offering different steric and electronic properties.
1-[(Morpholin-4-yl)methyl]cyclopropan-1-ol: Features a cyclopropane ring, which is smaller and more strained compared to cyclobutane.
Uniqueness: 1-[(Morpholin-4-yl)methyl]cyclobutan-1-ol is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. The cyclobutane ring provides a balance between ring strain and stability, making it a versatile scaffold for various chemical transformations and applications .
Propiedades
IUPAC Name |
1-(morpholin-4-ylmethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-9(2-1-3-9)8-10-4-6-12-7-5-10/h11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNPODWMBISQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1470071.png)
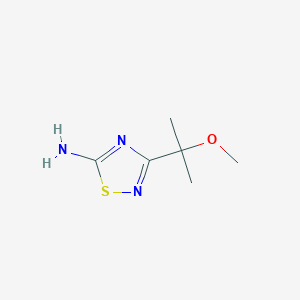
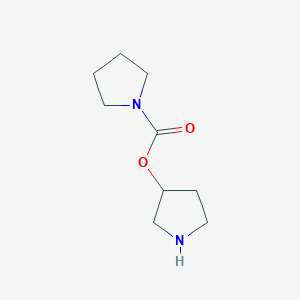
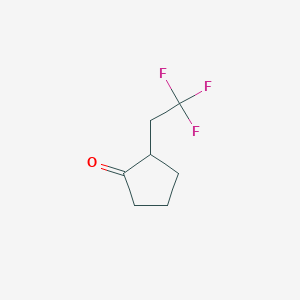
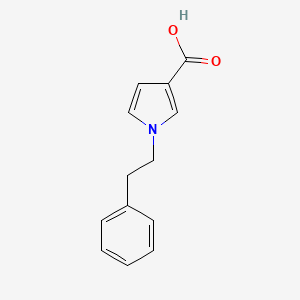
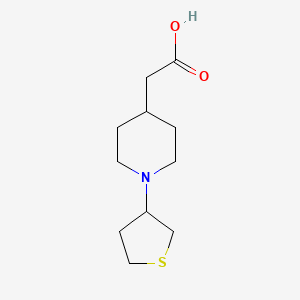
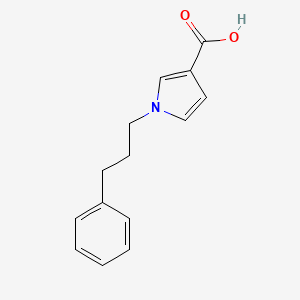

![1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470082.png)
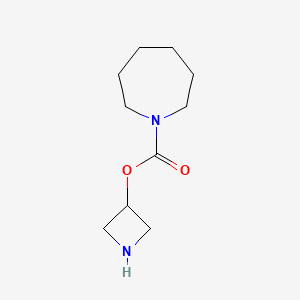
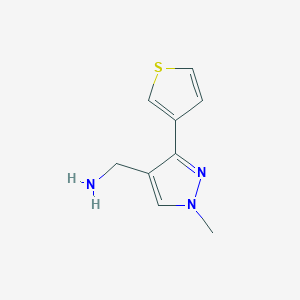
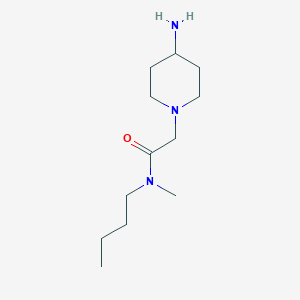
![3-methyl-2-(piperidin-4-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1470091.png)
![1-[(4-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470094.png)
